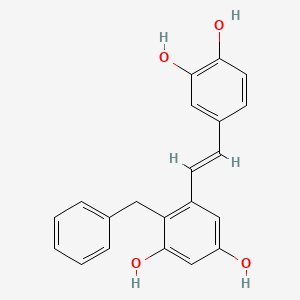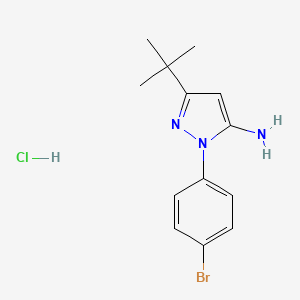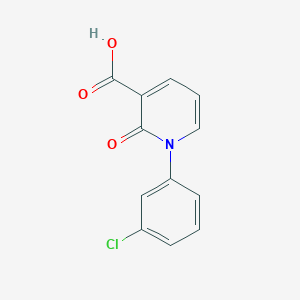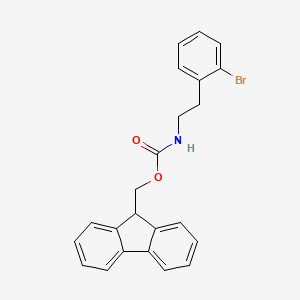
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate is a chemical compound with the molecular formula C23H20BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromophenethylcarbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 2-bromophenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation.
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding amine and alcohol.
科学研究应用
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate involves its interaction with molecular targets through its functional groups. The bromophenethylcarbamate moiety can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
(9H-Fluoren-9-yl)methyl chloroformate: A related compound used in similar synthetic applications.
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate:
Fluorenyl-hydrazonothiazole derivatives: Compounds with similar structural motifs but different functional groups and biological activities.
Uniqueness
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate is unique due to its specific combination of the fluorene backbone and the bromophenethylcarbamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C23H20BrNO2 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[2-(2-bromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H20BrNO2/c24-22-12-6-1-7-16(22)13-14-25-23(26)27-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,25,26) |
InChI 键 |
CUJJCQWXAKHZSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



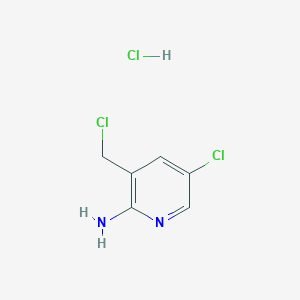
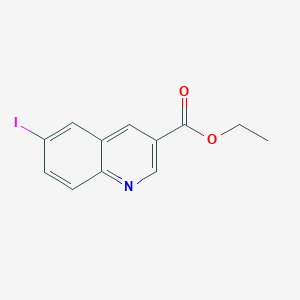
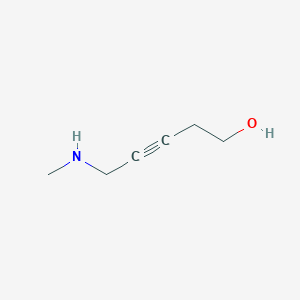
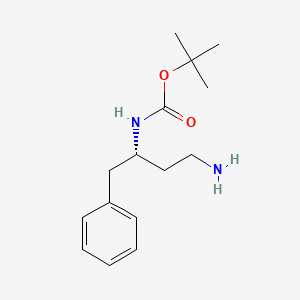
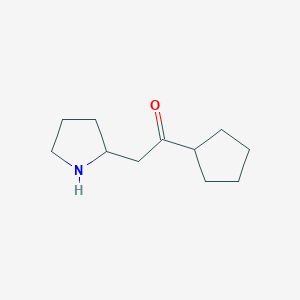
![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
